3-(4-Nitrophenyl)cyclopentanone
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Overview
Description
3-(4-Nitrophenyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-(4-Aminophenyl)cyclopentanone.
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)cyclopentanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the cyclopentanone ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)cyclopentanone: Formed by the reduction of 3-(4-Nitrophenyl)cyclopentanone.
3-(4-Methylphenyl)cyclopentanone: Similar structure but with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)cyclopentanone: Contains a chlorine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(4-nitrophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11NO3/c13-11-6-3-9(7-11)8-1-4-10(5-2-8)12(14)15/h1-2,4-5,9H,3,6-7H2 |
InChI Key |
BWOPYCCKDQEKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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